Direct Head‑to‑Head Comparison: TCFH‑NMI Achieves >99.9% Conversion Where HATU Fails (2.7%)
In a direct comparison of coupling reagents for the formation of a challenging amide bond between 2‑methyl‑2‑phenylpropanoic acid and 4‑aminobenzonitrile, the TCFH‑NMI system in acetonitrile gave >99.9% conversion and a >99:1 ratio of desired amide to acid anhydride byproduct [1]. Under identical conditions, HATU with NMI produced only 2.7% conversion, while TFFH gave 38.0% and BEP gave 92.5% [1]. This demonstrates a quantitative advantage for TCFH over the most widely used alternative coupling reagents.
| Evidence Dimension | Conversion to desired amide |
|---|---|
| Target Compound Data | >99.9% conversion, >99:1 amide:anhydride ratio |
| Comparator Or Baseline | HATU: 2.7% conversion, >99:1 ratio; TFFH: 38.0% conversion, 92.5:7.5 ratio; BEP: 92.5% conversion, 98.6:1.4 ratio |
| Quantified Difference | TCFH‑NMI achieved 97.2 percentage‑point higher conversion than HATU‑NMI under identical conditions |
| Conditions | 2‑Methyl‑2‑phenylpropanoic acid (1.0 equiv), 4‑aminobenzonitrile (1.3 equiv), NMI (3.5 equiv), MeCN, room temperature, 21 h, HPLC analysis |
Why This Matters
Procurement of TCFH directly enables high‑yield synthesis of sterically hindered amides that are inaccessible with HATU, reducing the need for multiple reagent screens and minimizing costly failed syntheses.
- [1] Beutner, G. L.; Young, I. S.; Davies, M. L.; Hickey, M. R.; Park, H.; Stevens, J. M.; Ye, Q. TCFH–NMI: Direct Access to N‑Acyl Imidazoliums for Challenging Amide Bond Formations. Org. Lett. 2018, 20, 4218–4222. DOI: 10.1021/acs.orglett.8b01591. Supporting Information, Table S2. View Source
